
1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethyl group, and a mercapto group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one typically involves the bromination of a precursor compound, followed by the introduction of the difluoromethyl and mercapto groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the mercapto group can form covalent bonds with thiol-reactive sites in proteins or enzymes. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
1-Bromo-3-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one: Similar structure but with a nitro group instead of a mercapto group.
1-Bromo-3-(5-(trifluoromethyl)-2-mercaptophenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness: 1-Bromo-3-(5-(difluoromethyl)-2-mercaptophenyl)propan-2-one is unique due to the presence of both the difluoromethyl and mercapto groups, which can impart distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C10H9BrF2OS |
|---|---|
Poids moléculaire |
295.15 g/mol |
Nom IUPAC |
1-bromo-3-[5-(difluoromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrF2OS/c11-5-8(14)4-7-3-6(10(12)13)1-2-9(7)15/h1-3,10,15H,4-5H2 |
Clé InChI |
YMMVWWOTBUHFQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)F)CC(=O)CBr)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



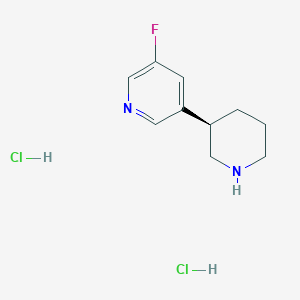

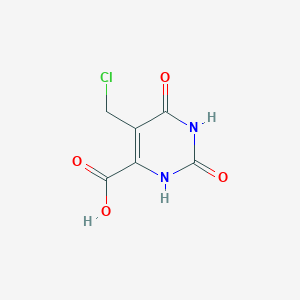
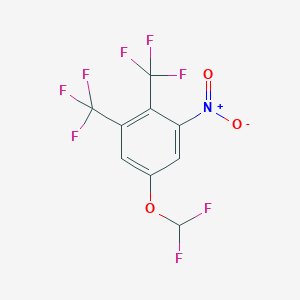
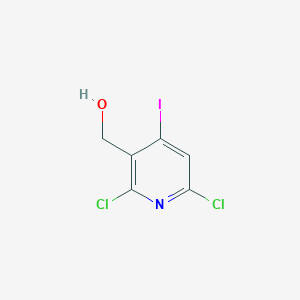


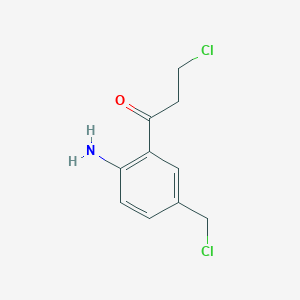


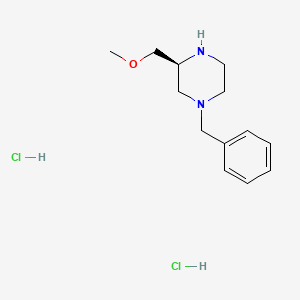
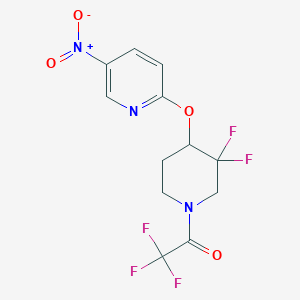
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)
